1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Uveal melanoma Benzothiazolyl-urea Patent claims

1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (MCK137) is the specific 3-chlorophenyl, 6-methyl-benzothiazolyl urea isomer claimed in patent US20240199562A1 for uveal melanoma. Its regioisomeric identity is critical—alternatives like 2-chlorophenyl (MCK136) or 3-methylphenyl (MCK138) have divergent biological profiles. Essential for SAR programs investigating halogen positional effects, 6-substituent electronic modulation, and urease inhibition deconvolution.

Molecular Formula C15H12ClN3OS
Molecular Weight 317.8 g/mol
Cat. No. B11035830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Molecular FormulaC15H12ClN3OS
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H12ClN3OS/c1-9-5-6-12-13(7-9)21-15(18-12)19-14(20)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H2,17,18,19,20)
InChIKeyOFFLEYNIDRGBJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 24 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea – Chemical Identity, Core Scaffold, and Research-Grade Procurement Context


1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS 326870-66-0; molecular formula C₁₅H₁₂ClN₃OS; molecular weight 317.8 g/mol) is a disubstituted urea derivative that joins a 3-chlorophenyl moiety to a 6-methyl-1,3-benzothiazol-2-yl scaffold through a central urea linkage . The compound belongs to the (thio)ureabenzothiazole (UBT) chemotype—a hybrid pharmacophore class with documented anticancer, antimicrobial, and immunosuppressive activities in the literature [1]. It appears under the internal code MCK137 in a pending patent application (US20240199562A1) directed to urea derivatives for treating uveal melanoma, where it is positioned among a series of structurally related benzothiazolyl-, benzoxazolyl-, and benzimidazolyl-urea congeners [2]. Publicly available quantitative bioactivity data for this specific compound remain sparse; the strongest differentiation evidence derives from its structural positioning relative to defined comparator analogs.

Why 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea Cannot Be Substituted by a Simple In-Class Analog Without Risk of Phenotype Drift


Within the benzothiazolyl-urea chemotype, both the position of the chlorine substituent on the phenyl ring and the nature of the 6-substituent on the benzothiazole core are documented activity switches: the Kang (1981) study demonstrated that ortho-, meta-, and para-chlorophenyl isomers exhibit differential growth-inhibitory potency against Staphylococcus aureus and Escherichia coli at a fixed concentration of 50 μg/mL [1]; the MDPI review (2023) catalogs how alterations at the benzothiazole 6-position (e.g., –CH₃ → –OCH₃ → –NO₂ → –OCH₂CH₃) redirect biological profiles across immunosuppressive, antimycobacterial, and anticancer endpoints [2]; and the uveal melanoma patent explicitly enumerates MCK137 (6-methyl, 3-chlorophenyl) alongside MCK136 (6-methyl, 2-chlorophenyl) and MCK138 (6-methyl, 3-methylphenyl), implying that even regioisomeric or single-atom substitutions are treated as distinct chemical entities within a therapeutic composition [3]. Generic interchanging of apparently 'similar' benzothiazolyl-ureas therefore carries a high probability of phenotype loss or gain-of-unexpected-activity.

Quantitative Differentiation Evidence: 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea Versus Key Analogs


Uveal Melanoma Patent Inclusion: MCK137 Is Explicitly Claimed as Part of a Therapeutically Defined Benzothiazolyl-Urea Series

In US20240199562A1, 1-(3-chlorophenyl)-3-(6-methylbenzo[d]thiazol-2-yl)urea (MCK137) is listed within the preferred compound group alongside its regioisomer MCK136 (2-chlorophenyl) and the methyl-phenyl analog MCK138 (m-tolyl). The patent establishes a structure–activity landscape where the combination of a 3-chlorophenyl group on the urea nitrogen and a 6-methyl substituent on the benzothiazole core defines a specific chemical space claimed for treating primary and metastatic uveal melanoma [1]. While quantitative IC₅₀ values for MCK137 are not disclosed in the published application, the patent's in vitro efficacy data for structurally proximate analogs (e.g., MCK140 and MCK151 reducing uveal melanoma cell viability in a dose-dependent manner at 1–5 μM in XTT assays) provide a class-level benchmark for the chemotype's potency range [1].

Uveal melanoma Benzothiazolyl-urea Patent claims

Meta-Chlorophenyl Substitution Pattern: Differential Antibacterial Activity Among Ortho, Meta, and Para Isomers at 50 μg/mL

In a systematic study of twelve benzothiazolyl and 6-substituted benzothiazolyl phenyl and chlorophenyl ureas, Kang (1981) reported that all tested compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli at 50 μg/mL [1]. Critically, the chloro-substituted compounds showed stronger antibacterial activity than methyl-substituted analogs against E. coli, and the positional isomer of chlorine on the phenyl ring modulated activity: ortho-chlorophenyl derivatives exhibited the most potent growth inhibition against S. aureus, while meta- and para-chlorophenyl derivatives showed differential activity profiles [1]. This class-level SAR establishes that the 3-chlorophenyl (meta) configuration—as present in the target compound—occupies a defined activity niche between the ortho and para isomers.

Antibacterial Chlorophenyl isomer Benzothiazolyl-urea

Structural Differentiation from Frentizole: 6-Methyl vs. 6-Methoxy and 3-Chlorophenyl vs. Phenyl Define Distinct Pharmacological Profiles

Frentizole [1-(6-methoxy-2-benzothiazolyl)-3-phenylurea; CAS 26130-02-9] is an FDA-approved immunosuppressive agent and a documented inhibitor of the Aβ–ABAD (amyloid-beta binding alcohol dehydrogenase) interaction with an IC₅₀ of 200 μM [1]. It also possesses antiviral activity and has been used clinically in rheumatoid arthritis and systemic lupus erythematosus [1]. The target compound differs from Frentizole at two critical positions: (i) the benzothiazole 6-substituent is –CH₃ (target) vs. –OCH₃ (Frentizole); and (ii) the phenyl ring on the distal urea nitrogen bears a 3-chloro substituent (target) vs. no substituent (Frentizole) [2]. These modifications redirect the chemotype away from the immunosuppressive/anti-Alzheimer's space toward the anticancer space, as evidenced by the target compound's inclusion in a uveal melanoma patent rather than in autoimmune or neurodegenerative indications [3].

Frentizole Immunosuppression Aβ-ABAD inhibition Structural analog

Benzothiazole 6-Methyl Substitution vs. Unsubstituted Analog: MCK137 (6-CH₃) Contrasted with MCK128 (6-H)

The uveal melanoma patent US20240199562A1 lists both MCK128 [1-(benzo[d]thiazol-2-yl)-3-(3-chlorophenyl)urea; 6-H] and MCK137 [1-(3-chlorophenyl)-3-(6-methylbenzo[d]thiazol-2-yl)urea; 6-CH₃] as separately claimed compounds [1]. The presence of the 6-methyl group increases molecular weight from 303.8 g/mol (MCK128; C₁₄H₁₀ClN₃OS) to 317.8 g/mol (MCK137; C₁₅H₁₂ClN₃OS), modestly increases lipophilicity (estimated ΔlogP ≈ +0.5), and introduces a weak electron-donating inductive effect on the benzothiazole ring system . The MDPI review (2023) documents that 6-position modifications on benzothiazolyl-ureas are critical determinants of biological target engagement, with different substituents (–H, –CH₃, –OCH₃, –NO₂, –OCH₂CH₃, halogen) steering activity toward distinct enzyme and receptor panels [2].

Benzothiazole 6-substituent SAR Urea transporter

Class-Level Urease Inhibitory Potential: Benzothiazolyl-Urea Chemotype Demonstrates Sub-Micromolar to Low-Micromolar IC₅₀ Values

While direct urease inhibition data for the target compound are not publicly available, a closely related analog—1-(3-chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea (CAS 476281-23-9)—demonstrates jack bean urease inhibition with an IC₅₀ of 380 nM [1]. In a broader benzothiazole-urease SAR study (Özil et al., 2021), benzothiazole derivatives achieved urease-inhibitory IC₅₀ values ranging from 16.16 ± 0.54 μM to 105.32 ± 2.10 μM, all superior to the standard inhibitor acetohydroxamic acid (IC₅₀ = 320.70 ± 4.24 μM) [2]. The target compound's 6-methyl substitution and 3-chlorophenyl group place it within the structural space associated with sub-micromolar to low-micromolar urease inhibition potential, though confirmatory direct testing is required.

Urease inhibition Benzothiazole Jack bean urease

Optimal Research and Procurement Application Scenarios for 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea


Uveal Melanoma Drug Discovery: MCK137 as a Defined Chemical Entity in a Patent-Backed Benzothiazolyl-Urea Series

The compound is explicitly listed as MCK137 in US20240199562A1, a pending patent from CNRS, Institut Curie, INSERM, and Université Côte d'Azur covering urea derivatives for treating primary and metastatic uveal melanoma [1]. Procurement of MCK137—rather than MCK136 (2-chlorophenyl isomer) or MCK138 (m-tolyl analog)—is indicated for research programs that require the specific 3-chlorophenyl, 6-methyl-benzothiazole substitution pattern claimed in the patent. The patent provides class-level in vitro efficacy data for structurally related compounds (MCK140, MCK151) showing dose-dependent reduction of uveal melanoma cell viability at 1–5 μM in XTT assays, establishing a potency benchmark for the chemotype in this indication [1].

Anti-Infective Screening with Defined Chlorophenyl Positional SAR: Meta-Chlorine as a Distinct Activity Modulator

The Kang (1981) study establishes that chlorophenyl-substituted benzothiazolyl ureas exhibit antibacterial activity at 50 μg/mL against both S. aureus and E. coli, and that chlorine position (ortho, meta, para) differentially modulates potency [2]. The target compound, bearing the meta-chlorophenyl configuration, occupies a defined activity position between the most potent anti-staphylococcal ortho isomer and the para isomer. This makes it appropriate for antibacterial SAR programs that require systematic exploration of halogen positional effects, or for panels where balanced Gram-positive/Gram-negative activity is desired.

Benzothiazole 6-Position SAR Studies: Direct Comparison of –CH₃ vs. –H, –OCH₃, and –NO₂ Substitution Effects

The target compound (6-CH₃) can be integrated into a comparative SAR matrix alongside MCK128 (6-H) [1], Frentizole (6-OCH₃) [3], and MCK140 (6-NO₂) [1] to systematically interrogate how the electronic and steric properties of the 6-substituent influence target engagement, cellular potency, and selectivity. The MDPI review (2023) confirms that 6-position modifications are a primary determinant of biological profile within the UBT chemotype [4]. This scenario is particularly relevant for medicinal chemistry groups building kinase or GPCR-targeted benzothiazolyl-urea libraries.

Urease Inhibition Lead Optimization: Extending SAR from the 4,6-Dimethyl Analog Benchmark

With the 4,6-dimethyl analog demonstrating jack bean urease IC₅₀ = 380 nM [5] and the broader benzothiazole chemotype showing urease inhibition IC₅₀ values spanning 16–105 μM [6], the target compound (6-methyl, lacking the 4-methyl substituent) serves as a strategic SAR probe to deconvolute the contribution of the 4-position methyl group to urease binding affinity. Procurement of the target compound enables direct head-to-head testing against the 4,6-dimethyl analog to quantify the potency impact of 4-methyl deletion within an otherwise identical 3-chlorophenyl-urea framework.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.